molecular formula C10H5BrClNO2 B6346177 3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde CAS No. 1188134-85-1

3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346177
CAS No.: 1188134-85-1
M. Wt: 286.51 g/mol
InChI Key: OOSVNKLLBASRBC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that features a bromophenyl group, a chloro substituent, and an oxazole ring with an aldehyde functional group

Scientific Research Applications

3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with hydroxylamine hydrochloride to form 4-bromo-2-oxazoline, which is then chlorinated to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and chloro groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar structure but with a hydroxy group instead of a chloro group.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring and additional substituents.

Uniqueness

3-(4-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(4-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-7-3-1-6(2-4-7)9-8(5-14)10(12)15-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSVNKLLBASRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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